molecular formula C14H11FO2 B064153 3-Fluoro-2'-methoxybenzophenone CAS No. 170019-17-7

3-Fluoro-2'-methoxybenzophenone

Cat. No.: B064153
CAS No.: 170019-17-7
M. Wt: 230.23 g/mol
InChI Key: CPQWIHMTDXQXPU-UHFFFAOYSA-N
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Description

3-Fluoro-2’-methoxybenzophenone is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzophenone, where the phenyl rings are substituted with a fluorine atom at the 3-position and a methoxy group at the 2’-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This method uses 3-fluorobenzoyl chloride and 2-methoxybenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:

3-Fluorobenzoyl chloride+2-MethoxybenzeneAlCl33-Fluoro-2’-methoxybenzophenone\text{3-Fluorobenzoyl chloride} + \text{2-Methoxybenzene} \xrightarrow{\text{AlCl}_3} \text{3-Fluoro-2'-methoxybenzophenone} 3-Fluorobenzoyl chloride+2-MethoxybenzeneAlCl3​​3-Fluoro-2’-methoxybenzophenone

Industrial Production Methods: On an industrial scale, the production of 3-Fluoro-2’-methoxybenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2’-methoxybenzophenone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carbonyl group in the benzophenone structure can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted by nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products:

    Oxidation: 3-Fluoro-2’-methoxybenzophenone can be converted to 3-fluoro-2’-methoxybenzoic acid.

    Reduction: The reduction product is 3-fluoro-2’-methoxybenzyl alcohol.

    Substitution: Depending on the nucleophile, various substituted benzophenones can be formed.

Scientific Research Applications

3-Fluoro-2’-methoxybenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Derivatives of 3-Fluoro-2’-methoxybenzophenone are investigated for their potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Fluoro-2’-methoxybenzophenone depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The methoxy group can influence the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

    3-Fluorobenzophenone: Lacks the methoxy group, which can affect its reactivity and applications.

    2’-Methoxybenzophenone: Lacks the fluorine atom, which can influence its binding properties and stability.

    4-Fluoro-2’-methoxybenzophenone: The fluorine atom is at a different position, which can alter its chemical behavior and interactions.

Uniqueness: 3-Fluoro-2’-methoxybenzophenone is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

(3-fluorophenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQWIHMTDXQXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609222
Record name (3-Fluorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170019-17-7
Record name (3-Fluorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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